molecular formula C15H24ClN B1391232 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride CAS No. 1185297-19-1

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Cat. No.: B1391232
CAS No.: 1185297-19-1
M. Wt: 253.81 g/mol
InChI Key: SVBRQNCYCDAEGJ-UHFFFAOYSA-N
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Description

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClN and a molecular weight of 253.81 g/mol . It is a solid compound used primarily in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride typically involves the alkylation of phenylpiperidine derivatives. One common method includes the reaction of 4-(tert-butyl)benzyl chloride with piperidine under basic conditions, followed by hydrochloride salt formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)piperidine hydrochloride
  • tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • Pomalidomide-4-piperidine-C1-piperazine hydrochloride

Uniqueness

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the piperidine ring, which confer distinct chemical and biological properties. These features make it valuable for specific research applications where similar compounds may not be as effective .

Properties

IUPAC Name

4-(4-tert-butylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13;/h4-7,13,16H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBRQNCYCDAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-19-1
Record name Piperidine, 4-[4-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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